Suzuki-Miyaura Coupling: This reaction allows for the coupling of the 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine with various boronic acids or esters in the presence of a palladium catalyst. This reaction is particularly useful in synthesizing more complex molecules by forming a carbon-carbon bond at the 3-position. []
Sonogashira Coupling: This coupling reaction allows for the introduction of an alkyne group at the 3-position by reacting with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. []
Applications
Drug Discovery: Derivatives of pyrrolo[2,3-b]pyridine have shown promise as potential drug candidates for treating a variety of diseases. Studies have explored their use as HIV-1 attachment inhibitors [, ], dopamine D4 receptor antagonists [, ], cyclin-dependent kinase inhibitors [, ], and fibroblast growth factor receptor inhibitors [].
Agrochemicals: Some functionalized pyrrolo[2,3-b]pyridine derivatives have exhibited fungicidal activity. []
Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor. This compound exerts its antiviral activity by interfering with the interaction between the viral surface protein gp120 and the host cell receptor CD4 [].
Relevance: BMS-378806 shares the core 4-methoxy-1H-pyrrolo[2,3-b]pyridine structure with 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The difference lies in the substitution at the 3-position of the pyrrolo[2,3-b]pyridine ring. While 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has an iodine atom, BMS-378806 features a complex oxoacetyl-piperazine substituent at this position.
Compound Description: This compound serves as a key intermediate in the synthesis of 3a,10b-diazacyclopenta[jk]phenanthrene derivatives []. These derivatives have potential applications in medicinal chemistry.
Compound Description: This compound is a crucial pharmaceutical intermediate used in drug discovery and development [].
Relevance: This compound contains the 1H-Pyrrolo[2,3-b]pyridine core structure, making it structurally related to 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the substituents and their positions on the core structure.
Compound Description: This compound is a potential imaging agent for dopamine D4 receptors []. The radioactive fluorine atom allows for its use in positron emission tomography (PET) studies.
Relevance: This compound belongs to the 1H-pyrrolo[2,3-b]pyridine class, making it structurally analogous to 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The primary structural difference lies in the substitution at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Compound Description: Similar to the previous compound, this is also a potential dopamine D4 receptor imaging agent for PET studies. The presence of the radioactive fluorine atom allows for its detection and tracking in biological systems [, ].
Relevance: This compound is also a 1H-pyrrolo[2,3-b]pyridine derivative, making it structurally analogous to 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The significant difference lies in the substitution pattern at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Compound Description: This compound serves as a starting point for the synthesis of novel Cdc7 kinase inhibitors, which are potential targets for cancer therapy [].
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The key difference is the presence of a complex (Z)-2-phenyl-5-ylmethylene)-3,5-dihydro-4H-imidazol-4-one substituent at the 3-position in this compound.
Compound Description: Compound 42 is a potent ATP mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM. It represents a significant lead compound in the development of new cancer therapies targeting Cdc7 kinase [].
Relevance: This compound also shares the 1H-pyrrolo[2,3-b]pyridine core with 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The difference lies in the presence of a (Z)-2-(benzylamino)-5-ylmethylene)-1,3-thiazol-4(5H)-one substituent at the 3-position.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VUF 10166 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT3A (Ki = 0.04 nM). It is selective for 5-HT3A over 5-HT3AB receptors in radioligand binding assays (Ki = 2 nM), as well as α7 nicotinic acetylcholine receptors (nAChRs) at 100 µM. VUF 10166 also acts as a partial agonist at 5-HT3A receptors (EC50 = 5 µM in a patch-clamp assay using Xenopus oocytes expressing the human receptor). VUF10166 is a novel, potent and competitive antagonist for 5-HT3A receptor with Ki of 0.04 nM, its affinity at 5-HT3AB receptor is significantly lower. VUF10166 shows low activity to 5-HT3AB receptor with Ki of 22 nM. VUF10166 may be used to can distinguish between 5-HT3A and 5-HT3AB receptors. VUF10166 has no activity to α7 nACh receptor. VUF10166 also acts as a partial agonist at 5-HT3A receptors with EC50 of 5.2 μM, which shows that VUF10166 is unlikely to bind in the receptor pore.
4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100, is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex. An impurity of Enzalutamide. Enzalutamide is an androgen-receptor (AR) antagonist in LNCaP cells.